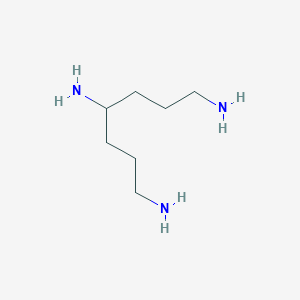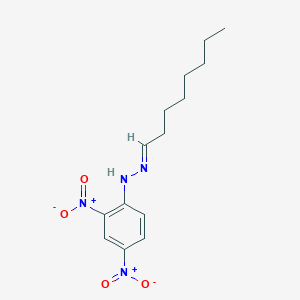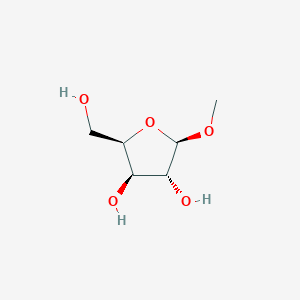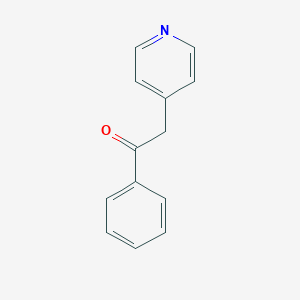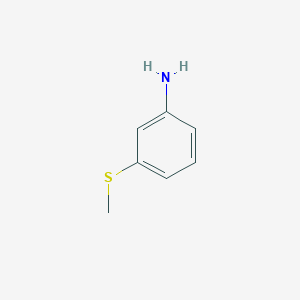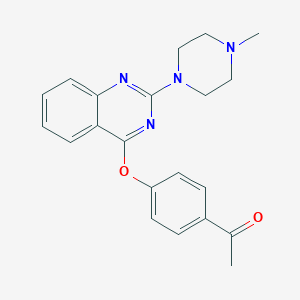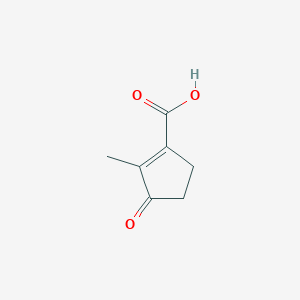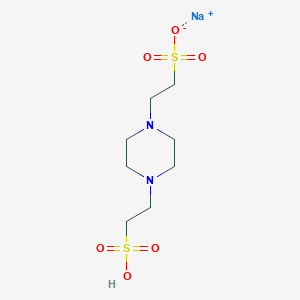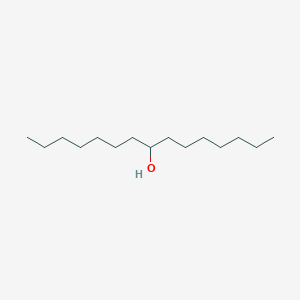![molecular formula C20H13NO7 B157633 10-(2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)-9-metoxi-3-oxo-3H-benzo[f]croman-2-carboxilato de metilo CAS No. 137350-66-4](/img/structure/B157633.png)
10-(2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)-9-metoxi-3-oxo-3H-benzo[f]croman-2-carboxilato de metilo
Descripción general
Descripción
ThioGlo1 es una sonda fluorescente reactiva a los tioles que forma un aducto fluorescente al reaccionar con los grupos tiol. Este aducto presenta máximos de excitación y emisión a 384 nm y 513 nm, respectivamente . Se sabe también que ThioGlo1 reacciona con sulfito, formando un aducto fluorescente con características espectrales similares . Este compuesto se ha utilizado en diversas aplicaciones, incluyendo el control de la estabilidad oxidativa de la cerveza .
Aplicaciones Científicas De Investigación
ThioGlo1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para la cuantificación de grupos tiol en diversas muestras químicas.
Biología: Se emplea en la detección y cuantificación de tioles proteicos en sistemas biológicos.
Medicina: Se utiliza en estudios relacionados con el estrés oxidativo y las especies reactivas de azufre.
Industria: Se aplica en el control de la estabilidad oxidativa de la cerveza y otras bebidas.
Mecanismo De Acción
ThioGlo1 ejerce sus efectos a través de la formación de aductos fluorescentes con grupos tiol. La reacción implica el ataque nucleofílico del grupo tiol sobre la porción de maleimida de ThioGlo1, dando como resultado la formación de un aducto fluorescente estable . Este mecanismo permite la detección y cuantificación sensible de grupos tiol en diversas muestras .
Compuestos Similares:
- ThioGlo2
- ThioGlo3
- ThioGlo4
Comparación: ThioGlo1 es único en sus máximos de excitación y emisión, que son distintos de los de ThioGlo2, ThioGlo3 y ThioGlo4. Además, ThioGlo1 se ha destacado específicamente por su aplicación en el control de la estabilidad oxidativa de la cerveza, una característica que no se asocia comúnmente a sus análogos .
ThioGlo1 destaca por su reactividad específica con los grupos tiol y su utilidad en una amplia gama de aplicaciones científicas, lo que lo convierte en una herramienta valiosa tanto en la investigación como en la industria .
Safety and Hazards
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: ThioGlo1 se sintetiza a través de una serie de reacciones químicas que involucran derivados de maleimida y naphtopiraona. La síntesis comienza con la preparación de un reactivo tiol fluorescente de maleimida derivado de la naphtopiraona . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y la dimetilformamida (DMF), con temperaturas de reacción mantenidas a temperatura ambiente o ligeramente elevadas .
Métodos de Producción Industrial: La producción industrial de ThioGlo1 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se almacena normalmente a -20°C en su forma en polvo y a -80°C cuando se disuelve en disolventes .
Análisis De Reacciones Químicas
Tipos de Reacciones: ThioGlo1 principalmente experimenta reacciones específicas de tioles, formando aductos fluorescentes con grupos tiol. También reacciona con sulfito, formando un aducto fluorescente similar .
Reactivos y Condiciones Comunes:
Grupos Tiol: ThioGlo1 reacciona con grupos tiol en condiciones suaves, normalmente en presencia de disolventes orgánicos como DMSO o DMF.
Principales Productos: Los principales productos de estas reacciones son aductos fluorescentes que se pueden detectar y cuantificar mediante espectroscopia de fluorescencia .
Propiedades
IUPAC Name |
methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBAJWAMARDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ThioGlo1 interact with its target and what are the downstream effects?
A1: ThioGlo1 is a maleimide-based fluorogenic probe that specifically reacts with free thiol groups (-SH) present in molecules like proteins. [, , ] This reaction forms a stable thioether bond between ThioGlo1 and the thiol group, resulting in a significant increase in fluorescence intensity. [, , ] This change in fluorescence allows for the sensitive detection and quantification of free thiols in various biological samples.
Q2: What are the applications of ThioGlo1 in studying biological systems?
A2: ThioGlo1 has proven valuable in investigating various biological processes involving thiol-containing molecules. For example:
- Antioxidant activity: Researchers utilized ThioGlo1 to assess the ability of the thioredoxin system to reduce oxidized thiols in wort, a key step in brewing beer. [] This study highlighted the potential of certain yeast strains to enhance beer stability by increasing free thiol concentrations, ultimately impacting flavor and shelf-life.
- Oxidative stress: Another study employed ThioGlo1 to examine the mechanism of etoposide-induced oxidative stress in leukemia cells. [] By monitoring thiol oxidation levels, researchers gained insights into the drug's potential to generate harmful free radicals and proposed antioxidant strategies to mitigate these effects.
- Enzyme activity: ThioGlo1 facilitated the development of a continuous assay for plant caffeic acid O-methyltransferases (COMTs). [] This assay measures the real-time activity of COMT enzymes involved in lignin biosynthesis, crucial for understanding plant cell wall development.
Q3: Are there any limitations to using ThioGlo1 in research?
A3: While ThioGlo1 offers high sensitivity and specificity for thiols, some limitations require consideration:
- Interference: The presence of other reactive molecules, like sulfite, can interfere with ThioGlo1's reaction with thiols, potentially leading to inaccurate results. [] Careful experimental design and controls are crucial to address such interferences.
- Environmental sensitivity: ThioGlo1's fluorescence can be affected by factors like pH and temperature. [] It's vital to optimize and control these parameters during experiments to ensure reliable data.
Q4: What analytical methods are typically used in conjunction with ThioGlo1?
A4: Following ThioGlo1 labeling, various analytical techniques are employed to detect and quantify thiol-containing molecules:
- Fluorescence spectroscopy: This technique measures the increased fluorescence intensity upon ThioGlo1 binding to thiols, allowing for quantitative analysis. [, , ]
- High-performance liquid chromatography (HPLC): When coupled with fluorescence detection, HPLC allows for the separation and quantification of different thiol-containing molecules within a complex sample. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



